![molecular formula C15H9Cl2N3O4S B2476127 3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 330677-46-8](/img/structure/B2476127.png)
3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide” is an organic compound that contains several functional groups, including a benzamide, a benzothiazole, and a nitro group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties, but without specific studies, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The nitro group, for example, is a hybrid of two equivalent resonance structures, which gives it a high dipole moment .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications
Antitumor Applications
A study focused on the synthesis and biological evaluation of benzothiazole derivatives, identifying compounds with selective cytotoxicity against tumorigenic cell lines and excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). This highlights the potential of benzothiazole derivatives, including those structurally related to "3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide," in cancer therapy.
Antihyperglycemic Agents
Research into the development of antidiabetic agents led to the identification of benzothiazole derivatives as promising candidates. One study outlined the synthesis and characterization of quinazoline derivatives, aiming to explore their pharmacological profiles for diuretic, antihypertensive, and anti-diabetic potentials (Rahman et al., 2014). This underscores the versatility of benzothiazole and related compounds in addressing metabolic disorders.
Antimicrobial Activity
A novel series of thiazolidinone derivatives was synthesized and evaluated for its antimicrobial and anticancer potentials, with specific compounds demonstrating significant activity. The study emphasized the importance of structural modifications in enhancing biological activity (Deep et al., 2016). This research suggests the applicability of such derivatives, including those similar to "3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide," in developing new antimicrobial agents.
Antidiabetic Screening
Another study presented the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, highlighting the potential of benzothiazole derivatives in the treatment of diabetes through inhibition of α-amylase activity (Lalpara et al., 2021). This points to the therapeutic potential of structurally related compounds in managing diabetes.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives and benzothiazole derivatives have been found to bind with high affinity to multiple receptors , indicating a potential for broad-spectrum biological activities.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various changes at the molecular level, potentially affecting the function of the target proteins or enzymes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O4S/c1-24-11-5-10(20(22)23)6-12-13(11)18-15(25-12)19-14(21)7-2-8(16)4-9(17)3-7/h2-6H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIAHXFCOPIEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
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